N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-9-5-4-8-17(19)20(24)21-16-10-11-18-15(13-16)7-6-12-22(18)14(2)23/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXGXHZSHJRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with 2-ethoxybenzoic acid: The final step involves coupling the acetylated tetrahydroquinoline with 2-ethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethoxy group on the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent-Driven Functional Differences
- 2-Ethoxybenzamide Core : Present in both the target compound and CTB/CTPB, this group is critical for HAT interactions. In CTB and CTPB, it facilitates p300 HAT activation, suggesting that the target compound’s ethoxy group may similarly engage in HAT-related pathways .
- N-Linked Substituents: The 1-acetyl-THQ group in the target compound contrasts with the chloro-trifluoromethyl-phenyl group in CTB/CTPB. The latter’s electron-withdrawing substituents enhance binding to HAT enzymes, while the acetyl-THQ moiety may improve cell permeability or target specificity. Compounds 4 and 5 feature pyridin-4-yl and pentadecyl groups, which contribute to HAT inhibition comparable to garcinol .
Hypothetical Activity Profile
Based on structural parallels:
- HAT Modulation : The 2-ethoxybenzamide scaffold aligns with CTB/CTPB’s role in p300 activation. However, the absence of electron-withdrawing groups on the N-linked substituent might reduce potency compared to CTB .
- Cell Permeability: The acetyl-THQ group could mimic the cell-penetrating properties of cyanobenzamide derivatives (), which utilize acetyl groups to bypass membrane barriers .
- Antifungal Activity : Structural resemblance to acetylated Botryospyrones suggests possible antifungal applications, though experimental validation is needed .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound features a tetrahydroquinoline moiety linked to an ethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The presence of both the tetrahydroquinoline and the ethoxybenzamide components suggests potential interactions with various biological targets.
Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial properties. While this compound does not explicitly contain a sulfonamide group, its structural analogs have demonstrated significant antibacterial activity against various pathogens. The tetrahydroquinoline structure is often associated with pharmacological effects such as antibacterial and antifungal activities.
Cytotoxicity
Recent studies have explored the cytotoxic effects of related compounds. For instance, derivatives of tetrahydroquinoline have shown promising results against cancer cell lines such as MDA-MB-231 and HT-29. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, impacting cellular responses.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction.
- Acetylation: The tetrahydroquinoline derivative is acetylated using acetic anhydride.
- Coupling Reaction: Finally, the acetylated compound is coupled with 2-ethoxybenzoyl chloride under basic conditions to form the final product.
In Vitro Studies
A study evaluating the cytotoxicity of related tetrahydroquinoline derivatives reported that several compounds exhibited IC50 values below 10 µM against various cancer cell lines. This suggests that this compound could possess significant anticancer properties worthy of further investigation .
Anti-inflammatory Activity
Research has indicated that some derivatives of tetrahydroquinoline exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
